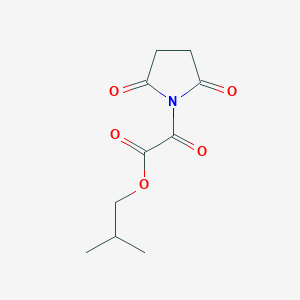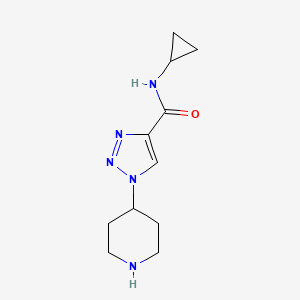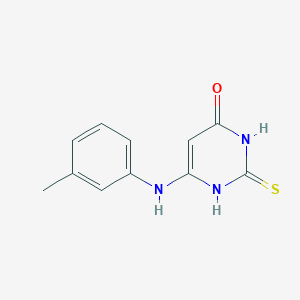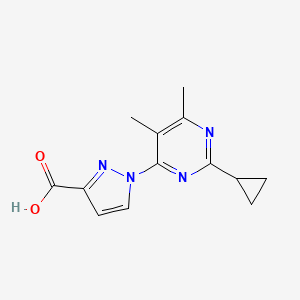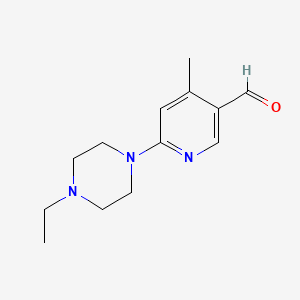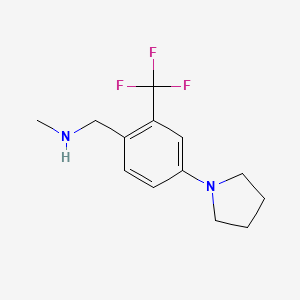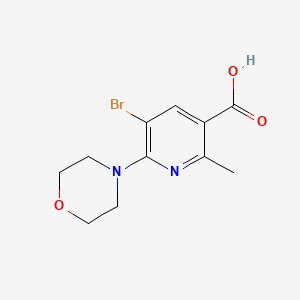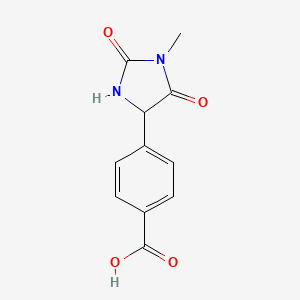
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O4 It is characterized by the presence of a benzoic acid moiety attached to a 1-methyl-2,5-dioxoimidazolidin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 1-methyl-2,5-dioxoimidazolidine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-Dioxoimidazolidin-1-yl)methylbenzoic acid
- 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is unique due to the presence of the 1-methyl-2,5-dioxoimidazolidin-4-yl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1378254-68-2 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
4-(1-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-13-9(14)8(12-11(13)17)6-2-4-7(5-3-6)10(15)16/h2-5,8H,1H3,(H,12,17)(H,15,16) |
Clé InChI |
VARBWFPWSAEDFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(NC1=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


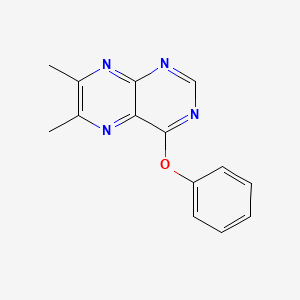


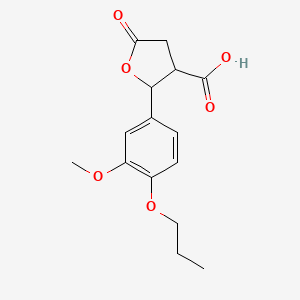
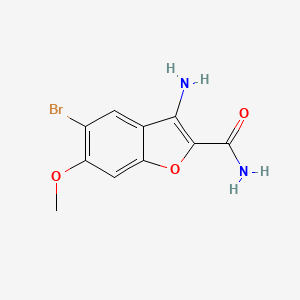
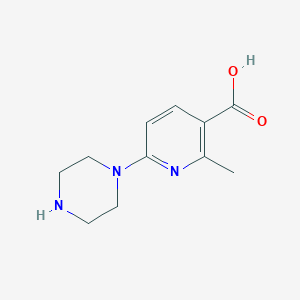
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
